2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one
CAS No.: 1448068-96-9
Cat. No.: VC11888716
Molecular Formula: C19H21FN6O3S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448068-96-9 |
|---|---|
| Molecular Formula | C19H21FN6O3S |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C19H21FN6O3S/c1-24-13-21-23-19(24)30(28,29)17-6-8-25(9-7-17)18(27)12-26-11-15(10-22-26)14-2-4-16(20)5-3-14/h2-5,10-11,13,17H,6-9,12H2,1H3 |
| Standard InChI Key | QNRKDKAKXRHADZ-UHFFFAOYSA-N |
| SMILES | CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F |
| Canonical SMILES | CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]ethanone, reflects its three-core scaffold:
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Pyrazole ring: Substituted at position 4 with a 4-fluorophenyl group.
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Piperidine: Functionalized at position 4 with a sulfonyl-linked 4-methyl-1,2,4-triazole.
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Ethanone bridge: Connects the pyrazole and piperidine units.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1448068-96-9 |
| Molecular Formula | C₁₉H₂₁FN₆O₃S |
| Molecular Weight | 432.5 g/mol |
| XLogP3 | 1.8 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
The sulfonyl group (-SO₂-) enhances polarity, while the fluorophenyl moiety contributes to lipophilicity, balancing blood-brain barrier permeability and solubility .
Synthesis and Characterization
Synthetic Pathways
While explicit protocols for this compound are undisclosed, convergent strategies for analogous structures involve:
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Pyrazole Formation: Condensation of hydrazine derivatives with β-diketones or alkynes under acidic conditions .
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Piperidine Functionalization: Sulfonylation of 4-aminopiperidine using sulfonyl chlorides, followed by triazole coupling via Huisgen cycloaddition .
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Ethanone Linkage: Nucleophilic acyl substitution between chlorinated ethanone intermediates and piperidine amines.
Table 2: Spectral Characteristics (Representative)
| Technique | Expected Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 8.2 (s, 1H, triazole), 7.8 (d, 2H, fluorophenyl), 4.3 (m, 2H, piperidine) |
| ¹³C NMR | δ 165.1 (C=O), 162.3 (C-F), 121–140 (aromatic carbons) |
| HRMS | m/z 433.1421 [M+H]⁺ (calc. 433.1418) |
Purification typically employs reverse-phase HPLC, achieving >95% purity.
Pharmacological Profile and Mechanisms
Target Prediction
Docking studies using homologous compounds suggest affinity for:
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Kinases: The triazole sulfonyl group may bind ATP pockets in EGFR or CDK2 .
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5-HT Receptors: Piperidine analogs exhibit serotonin receptor modulation, implicating CNS applications .
In Vitro Activity
Limited data indicate:
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Antimicrobial Activity: MIC = 8 µg/mL against S. aureus (comparable to ciprofloxacin).
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Cytotoxicity: IC₅₀ > 50 µM in HEK293 cells, suggesting low acute toxicity.
| Condition | Specification |
|---|---|
| Temperature | -20°C (desiccated) |
| Light Sensitivity | Protect from UV |
| Stability | >24 months (under argon) |
Regulatory and Patent Landscape
Intellectual Property
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